Home > Products > Screening Compounds P81018 > 2-butoxy-3-(4-morpholinyl)quinoxaline
2-butoxy-3-(4-morpholinyl)quinoxaline -

2-butoxy-3-(4-morpholinyl)quinoxaline

Catalog Number: EVT-5819508
CAS Number:
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-butoxy-3-(4-morpholinyl)quinoxaline is a synthetic organic compound that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a butoxy group and a morpholinyl group, contributing to its potential pharmacological properties. Quinoxalines have been studied extensively due to their applications in medicinal chemistry, particularly as anxiolytic agents and in the treatment of various diseases.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a quinoxaline derivative. Quinoxalines are bicyclic compounds containing two nitrogen atoms in adjacent positions of a benzene-like ring structure. The 2-butoxy-3-(4-morpholinyl)quinoxaline is synthesized from readily available starting materials, making it an attractive target for research in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline typically involves several steps:

  1. Formation of Quinoxaline Core: The initial step often includes the condensation of o-phenylenediamine with suitable carbonyl compounds such as 1,2-diketones or aldehydes under acidic conditions.
  2. Substitution Reactions: The introduction of the butoxy and morpholinyl groups can be achieved through nucleophilic substitution reactions. For instance, the morpholine can be introduced via an electrophilic aromatic substitution or by reacting an appropriate morpholine derivative with the quinoxaline precursor.

Technical Details

The reaction conditions may vary, but common solvents include ethanol or dimethylformamide. The use of catalysts such as Lewis acids can enhance yields and reaction rates. Purification methods typically involve recrystallization or chromatography to isolate the desired product with high purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-butoxy-3-(4-morpholinyl)quinoxaline features a quinoxaline backbone with a butoxy substituent at the second position and a morpholinyl group at the third position.

Data

  • Molecular Formula: C_{13}H_{16}N_{2}O
  • Molecular Weight: 232.28 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for quinoxaline derivatives.
Chemical Reactions Analysis

Reactions

2-butoxy-3-(4-morpholinyl)quinoxaline can undergo various chemical reactions:

  1. Electrophilic Substitution: The aromatic nature of the quinoxaline allows for electrophilic aromatic substitution, where further functional groups can be added.
  2. Oxidation and Reduction: The butoxy group may be oxidized to form corresponding alcohols or aldehydes under specific conditions.
  3. Nucleophilic Reactions: The nitrogen atoms in the morpholine ring can participate in nucleophilic attacks, allowing for further derivatization.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions must be optimized to avoid degradation of sensitive functional groups.

Mechanism of Action

The mechanism of action for 2-butoxy-3-(4-morpholinyl)quinoxaline is believed to involve modulation of neurotransmitter systems, particularly those related to anxiety and depression. Quinoxaline derivatives have been shown to act on gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission which may lead to anxiolytic effects.

Data

Research indicates that modifications on the quinoxaline structure can significantly influence its binding affinity and efficacy at these receptors, making structure-activity relationship studies crucial for developing more effective derivatives.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity largely depends on the substituents; the morpholinyl group enhances nucleophilicity while the butoxy group may participate in hydrophobic interactions.
Applications

2-butoxy-3-(4-morpholinyl)quinoxaline has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anxiolytic drugs targeting specific neurotransmitter systems.
  2. Material Science: Its unique properties may be exploited in developing novel materials with specific electronic or optical characteristics.
  3. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in synthetic methodologies.
Introduction

Quinoxaline Derivatives in Medicinal Chemistry: Structural Significance and Pharmacological Relevance

Quinoxaline, a bicyclic heterocycle formed by fused benzene and pyrazine rings, represents a privileged scaffold in drug discovery due to its remarkable structural versatility and diverse pharmacological profile. The electron-deficient nature of the quinoxaline nucleus facilitates π-stacking interactions with biological targets, while its planar configuration enables deep penetration into enzyme active sites. Quinoxaline derivatives demonstrate broad-spectrum bioactivities, including antimicrobial, anticancer, antiviral, and anxiolytic effects, as documented in extensive structure-activity relationship (SAR) studies [1] [3]. The inherent bioisosterism of quinoxaline with biologically relevant scaffolds like quinoline, naphthalene, and benzothiophene further enhances its pharmaceutical utility [3].

Notable quinoxaline-based therapeutics include:

  • Echinomycin: A natural antibiotic containing quinoxalinyl moieties that inhibits Gram-positive bacteria and transplant tumors through DNA intercalation [3]
  • Carbadox: Veterinary antibacterial agent used in swine production for dysentery control [5]
  • Dioxidine: Broad-spectrum antibacterial drug effective against resistant pathogens [7]

Table 1: Clinically Explored Quinoxaline Derivatives

CompoundStructural FeaturesTherapeutic ApplicationReference
Carbadox1,4-Dioxide with methyl groupsVeterinary antibacterial [5]
Dioxidine2,3-Bis(hydroxymethyl) derivativeBroad-spectrum antibacterial [7]
XK4692-(4-(7-Chloroquinoxalin-2-yl)oxyphenoxy)propanoic acidAnticancer agent [1]
EchinomycinNatural derivative with quinoxaline-2-carboxamideAntibiotic and antitumor [3]

Recent advances highlight quinoxalines as dual-targeting agents, exemplified by compounds simultaneously inhibiting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) pathways in cancer therapy. Studies demonstrate IC~50~ values below 1 μM against both enzymatic targets, leveraging quinoxaline's capacity for multi-target engagement [1]. The structural plasticity of the quinoxaline scaffold permits extensive modification at C2, C3, C6, and C7 positions, enabling rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties [3] [7].

Rationale for Functionalization: Role of 2-Butoxy and 3-Morpholinyl Substituents in Bioactivity Modulation

Strategic functionalization of the quinoxaline core at C2 and C3 positions represents a sophisticated approach to fine-tune bioactivity. The introduction of a 2-butoxy group profoundly influences molecular properties through:

  • Enhanced lipophilicity (log P increase ≈1.5-2 units versus unsubstituted analogs) facilitating membrane penetration
  • Extended metabolic stability due to reduced oxidative susceptibility compared to shorter-chain alkoxy groups
  • Optimal steric bulk that complements hydrophobic enzyme cavities without compromising target binding [3]

Concurrently, the 3-morpholinyl substitution contributes critical pharmacophoric elements:

  • Hydrogen-bond acceptor capability from the tertiary nitrogen and oxygen atoms, enabling interactions with Asp/Glu residues in enzymatic pockets
  • Conformational flexibility that permits adaptation to binding site topography
  • Modulation of electron density across the quinoxaline ring system, altering reactivity and binding kinetics [6]

Table 2: Electronic and Steric Parameters of Key Substituents

SubstituentSteric (Es)Electronic (σ)Hydrogen-Bond CapacityBiological Impact
2-Butoxy-0.39-0.32Acceptor only↑ Lipophilicity, ↑ metabolic stability
3-Morpholinyl-1.21+0.45 (N-center)Donor-acceptor↑ Solubility, ↑ target engagement
UnsubstitutedReferenceReferenceNoneBaseline activity

Pharmacological evidence demonstrates that 2-alkoxy-3-aminosubstituted quinoxalines exhibit dual-action mechanisms. Anxiolytic derivatives with morpholinyl groups show enhanced GABA~A~ receptor binding (K~i~ = 12-85 nM) while maintaining selectivity over sedative targets [6]. Similarly, 3-(dialkylamino)quinoxaline-1,4-dioxides display potent DNA-cleavage capabilities against Mycobacterium tuberculosis (MIC = 0.5-2 μg/mL), attributed to the redox-active N-oxide system combined with the electron-donating amino group [5] [7]. The 2-butoxy-3-morpholinyl combination specifically balances hydrophobic-hydrophilic properties (clogP ≈ 2.8; PSA ≈ 45 Ų) within optimal ranges for oral bioavailability according to Lipinski and Veber parameters [1] [6].

Research Objectives: Bridging Synthetic Innovation and Therapeutic Potential

This comprehensive analysis addresses three fundamental research objectives to advance 2-butoxy-3-(4-morpholinyl)quinoxaline development:

  • Synthetic Methodology Optimization: Develop efficient pathways for constructing the 2-butoxy-3-morpholinyl quinoxaline core, focusing on:
  • Regioselective introduction of asymmetric substituents at C2 and C3 positions
  • Sustainable chemistry principles (catalyst recyclability, reduced toxicity solvents)
  • High-yielding transformations compatible with diverse functional groups [6] [7]
  • Target Identification and Validation: Systematically map pharmacological targets through:
  • In silico molecular docking against cancer-related kinases (EGFR, VEGFR) and inflammation targets (COX-2)
  • In vitro profiling against panels of cancer cell lines, microbial pathogens, and neurological targets
  • Mechanistic studies elucidating DNA interaction capabilities for antimicrobial/anticancer activity [1] [5]
  • Structure-Activity Relationship Expansion: Establish comprehensive SAR by:
  • Evaluating electronic effects of substituents at C6/C7 positions on target engagement
  • Exploring bioisosteric replacements for morpholinyl (piperazinyl, thiomorpholinyl)
  • Assessing in vitro ADMET parameters to guide lead optimization [3] [7]

The convergence of these objectives aims to position 2-butoxy-3-(4-morpholinyl)quinoxaline as a multifunctional pharmacophore with therapeutic applications spanning oncology, infectious diseases, and central nervous system disorders. Recent synthetic breakthroughs in quinoxaline functionalization, particularly regioselective nucleophilic substitutions and Beirut reaction adaptations, provide robust platforms for target-oriented synthesis of this hybrid molecule [7].

Table 3: Core Research Objectives and Methodological Approaches

Research ObjectiveMethodological StrategyExpected Outcome
Synthetic route optimizationBeirut reaction with alkoxy-enol intermediates; phase-transfer catalysisRegioselective synthesis (yield >75%); reduced byproducts
Target profilingKinase inhibition panels; antimicrobial MIC determination; radioligand binding assaysIdentification of primary therapeutic indication
ADMET predictionHepatocyte stability assays; Caco-2 permeability; metabolic transformation mappingDevelopment candidates with favorable pharmacokinetics

The integration of computational chemistry and machine learning approaches will further accelerate the development timeline, enabling predictive modeling of activity cliffs and toxicity risks early in the design process [6]. Through this multidisciplinary strategy, 2-butoxy-3-(4-morpholinyl)quinoxaline emerges as a promising candidate for addressing therapeutic challenges in oncology and infectious diseases where current treatments face limitations due to drug resistance and off-target effects.

Properties

Product Name

2-butoxy-3-(4-morpholinyl)quinoxaline

IUPAC Name

4-(3-butoxyquinoxalin-2-yl)morpholine

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3

InChI Key

ZDJWCIVGCDBTQD-UHFFFAOYSA-N

SMILES

CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.